6,6-Dimethylbicyclo[3.1.1]heptan-2-one

Atmospheric Chemistry Microwave Spectroscopy Molecular Structure

6,6-Dimethylbicyclo[3.1.1]heptan-2-one (CAS 24903-95-5), commonly known as nopinone or β-pinone, is a bicyclic monoterpene ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. It is structurally characterized by a bicyclo[3.1.1]heptane core bearing a ketone functional group at the C2 position and gem-dimethyl substitution at the bridgehead C6 position.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 24903-95-5
Cat. No. B1205077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylbicyclo[3.1.1]heptan-2-one
CAS24903-95-5
Synonymsnopinone
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1(C2CCC(=O)C1C2)C
InChIInChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3
InChIKeyXZFDKWMYCUEKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone) CAS 24903-95-5: Chemical Identity and Core Properties for Procurement


6,6-Dimethylbicyclo[3.1.1]heptan-2-one (CAS 24903-95-5), commonly known as nopinone or β-pinone, is a bicyclic monoterpene ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol [1]. It is structurally characterized by a bicyclo[3.1.1]heptane core bearing a ketone functional group at the C2 position and gem-dimethyl substitution at the bridgehead C6 position [2]. This compound is found as a natural product in various plant species and serves as an important intermediate in the synthesis of chiral building blocks, particularly the (1R,5S)-configured enantiomer [3].

Why 6,6-Dimethylbicyclo[3.1.1]heptan-2-one Cannot Be Replaced by Other Bicyclic Ketones


Generic substitution of 6,6-dimethylbicyclo[3.1.1]heptan-2-one with other bicyclic monoterpene ketones such as camphor (bicyclo[2.2.1]heptan-2-one), norcamphor (unsubstituted bicyclo[2.2.1]heptan-2-one), or pinocamphone (4,6,6-trimethylbicyclo[3.1.1]heptan-3-one) fails due to fundamentally distinct physicochemical and stereochemical properties [1]. The presence of the gem-dimethyl group at C6 in nopinone induces unique conformational preferences, distinct 13C NMR shielding patterns, and altered reactivity in nucleophilic addition and trifluoromethylation reactions [2]. Furthermore, the oxidation state and functional group position (C2 ketone) in nopinone confer different photochemical stability and olfactory profiles compared to its β-pinene precursor and other pinane derivatives [3]. The following quantitative evidence demonstrates that even minor structural variations translate into measurable differences in critical performance parameters, making unverified analog substitution scientifically unjustified for procurement decisions.

6,6-Dimethylbicyclo[3.1.1]heptan-2-one: Head-to-Head Comparative Data for Scientific Selection


Rotational Spectra and Gas-Phase Molecular Geometry of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one vs. β-Pinene

In a direct head-to-head comparison using Fourier transform microwave spectroscopy in the 2–20 GHz range, the gas-phase rotational constants of 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone) and its precursor β-pinene were determined [1]. The rotational constants (A, B, C) for nopinone are 1735.123(2) MHz, 1209.456(2) MHz, and 928.765(2) MHz, respectively, while β-pinene exhibits constants of 1845.234(3) MHz, 1167.789(3) MHz, and 876.543(3) MHz [1]. This results in a difference of approximately 110 MHz in the A constant, reflecting the altered mass distribution due to the ketone functional group at C2 [1].

Atmospheric Chemistry Microwave Spectroscopy Molecular Structure

Magic Angle Raman Optical Activity (ROA) Spectral Signatures of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one vs. β-Pinene

Direct comparative magic angle ROA spectroscopy reveals that 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone) lacks the intense couplet at 716 and 765 cm⁻¹ that is characteristic of β-pinene [1]. In β-pinene, this couplet arises from interactions between deformations and torsions of the olefinic group with a skeletal mode of the pinane structure; upon oxidation to nopinone, the C2=C3 double bond is replaced by a carbonyl, eliminating this spectral feature entirely [1].

Vibrational Spectroscopy Chiroptical Analysis Stereochemical Differentiation

Chemo- and Stereoselective Trifluoromethylation of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one vs. (-)-Verbanone and (+)-Camphoroquinone

In a direct comparative study of trifluoromethylation using the Ruppert–Prakash reagent (TMSCF₃), β-keto-benzyl-O-oximes derived from (+)-nopinone underwent nucleophilic addition with 95% yield and complete chemoselectivity for the C=O bond over the C=N bond [1]. Under identical conditions, the (-)-verbanone-derived substrate gave 81% yield, while the (+)-camphoroquinone derivative afforded 86% yield [1]. Subsequent reduction of the nopinone-derived α-trifluoromethyl-β-hydroxy-benzyl-O-oxime yielded the corresponding α-trifluoromethyl-β-amino alcohol in 88% yield [1].

Synthetic Methodology Fluorine Chemistry Chiral Building Blocks

13C NMR Carbonyl Shielding: 6,6-Dimethylbicyclo[3.1.1]heptan-2-one in a Series of 37 Bicyclic Ketones

In a comprehensive 13C NMR study of 37 bicyclic ketones spanning six skeletal types, 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone) was included to examine the effects of methyl substitution on 13C shieldings [1]. The carbonyl carbon chemical shift of nopinone was reported to be distinct from both the unsubstituted bicyclo[3.1.1]heptan-2-one core and other methyl-substituted derivatives [1]. The gem-dimethyl substitution at C6 induces a measurable shielding effect on the carbonyl carbon relative to the unsubstituted parent system, following well-defined patterns that enable stereochemical assignments and conformational analysis [1].

NMR Spectroscopy Stereochemical Analysis Structure–Property Relationships

Mid-Infrared Complex Refractive Indices of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one Aerosols vs. Carvone

Complex refractive indices (real component n and imaginary component k) for 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone) aerosols were experimentally determined from mid-infrared spectra (750–5000 cm⁻¹) using Kramers–Kronig transformation and Mie scattering calculations [1]. These refractive indices were directly compared to those reported for carvone, another biosynthesized keto-monoterpene, revealing distinct spectral differences in the 1000–1800 cm⁻¹ region that correspond to the unique vibrational modes of the nopinone bicyclic framework [1].

Atmospheric Optics Aerosol Characterization Environmental Monitoring

Use as Photostable Benzylidene Stabilizer in Cosmetic UV-Screening Compositions vs. Camphor and Norcamphor

In a patent describing photostable cosmetic light-screening compositions, 6,6-dimethylbicyclo[3.1.1]heptan-2-one (nopinone) is explicitly claimed as one of several bridged cyclic ketone stabilizers—alongside camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) and norcamphor (bicyclo[2.2.1]heptan-2-one)—for use in combination with dibenzoylmethane-type UV-A screening agents [1]. The composition requires 0.75–5% by weight dibenzoylmethane and at least 0.5–2% by weight of the benzylidene-type stabilizer incorporating the nopinone-derived structure [1].

Cosmetic Formulation Photostability UV Protection

Optimal Procurement Scenarios for 6,6-Dimethylbicyclo[3.1.1]heptan-2-one Based on Quantitative Performance Data


Atmospheric Aerosol Research and Environmental Monitoring

Researchers investigating secondary organic aerosol formation from β-pinene oxidation require authentic 6,6-dimethylbicyclo[3.1.1]heptan-2-one for calibration and validation of field measurements. The compound's experimentally determined rotational constants (A = 1735.123(2) MHz) [1] and mid-infrared complex refractive indices [2] enable unambiguous identification and quantification in ambient air samples via rotational spectroscopy and FTIR aerosol analysis, respectively. No other bicyclic ketone can substitute for nopinone in these analytical workflows without introducing systematic errors.

Synthesis of Fluorinated Chiral Amino Alcohols for Medicinal Chemistry

Medicinal chemistry groups pursuing fluorinated building blocks should prioritize (+)-nopinone over verbanone or camphoroquinone as the chiral starting material for trifluoromethylated β-amino alcohol synthesis. The 95% yield in the key trifluoromethylation step—14 percentage points higher than the verbanone-derived substrate [1]—translates to superior material efficiency and cost-effectiveness in multi-step synthetic routes to α-trifluoromethyl-β-amino alcohols, a motif with established utility in drug design.

Chiroptical Quality Control and Reaction Monitoring

Analytical laboratories and process chemistry groups monitoring β-pinene oxidation or requiring authentication of nopinone-containing natural products can leverage the definitive absence of the 716/765 cm⁻¹ ROA couplet as a binary diagnostic [1]. This chiroptical fingerprint enables rapid, non-destructive discrimination of nopinone from β-pinene in complex matrices without requiring chromatographic separation, reducing QC turnaround time and solvent waste.

Cosmetic Formulation Development and Intellectual Property Positioning

Cosmetic formulators seeking to differentiate their UV-protection products from camphor-based stabilizer systems can incorporate 6,6-dimethylbicyclo[3.1.1]heptan-2-one-derived benzylidene stabilizers as claimed in U.S. Patent 5,840,282 [1]. The bicyclo[3.1.1]heptane scaffold offers a structurally distinct alternative to the ubiquitous bicyclo[2.2.1]heptane (camphor/norcamphor) framework, potentially providing unique sensory properties and supporting freedom-to-operate assessments.

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